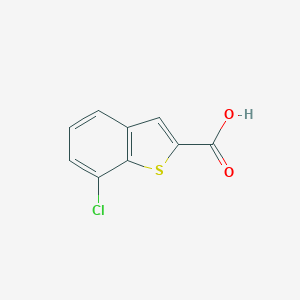
2-Fluoro-5-phenylbenzoic acid
説明
2-Fluoro-5-phenylbenzoic acid is a chemical compound with the molecular formula C13H9FO2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Synthesis Analysis
The synthesis of 2-Fluoro-5-phenylbenzoic acid can be achieved from 5-Bromo-2-fluorobenzoic acid and Phenylboronic acid . There are multiple synthetic routes available for its production .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-phenylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a fluorine atom . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-5-phenylbenzoic acid are not mentioned in the search results, carboxylic acids, in general, are known to undergo a variety of reactions. These include reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .Physical And Chemical Properties Analysis
2-Fluoro-5-phenylbenzoic acid has a molecular weight of 216.21 . Its physical and chemical properties, such as melting point, boiling point, and density, can be determined using various analytical techniques .科学的研究の応用
High-Performance Liquid Chromatography (HPLC)
2-Fluoro-5-phenylbenzoic acid: can be utilized in analytical chemistry as a standard or reference compound in HPLC methods. Its distinct UV absorption properties make it suitable for UV detection, which is a common detection method in HPLC .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its carboxylic acid group is reactive and can be used to form esters, amides, and other derivatives, which are pivotal in synthesizing pharmaceuticals and agrochemicals .
Nanotechnology
In the realm of nanotechnology, 2-Fluoro-5-phenylbenzoic acid could be employed to modify the surface properties of nanoparticles. This modification can enhance the solubility, dispersion, or reactivity of nanoparticles, which is essential for creating functional nanomaterials .
Biomedical Research
The compound has potential applications in biomedical research, particularly in the development of fluorescent probes. These probes can be used for imaging or as sensors to detect biological molecules or cellular processes .
Environmental Science
2-Fluoro-5-phenylbenzoic acid: may be used in environmental science to study the degradation of similar organic compounds. Understanding its breakdown can help in assessing the environmental impact and designing better degradation pathways for pollutants .
Drug Development
As a fluorinated aromatic compound, it can be used in the design of new drugs. Fluorine atoms can significantly alter the biological activity of molecules, making them more lipophilic and potentially improving their pharmacokinetic properties .
Materials Science
In materials science, 2-Fluoro-5-phenylbenzoic acid can be applied in the synthesis of polymers or co-polymers. Its phenyl ring provides a rigid structure that can contribute to the thermal stability and mechanical strength of the material .
Analytical Chemistry
This compound can be used in the development of new analytical methods. Its unique structure allows it to serve as a calibration standard or a reagent in various chemical analyses, including spectroscopy and mass spectrometry .
Safety and Hazards
将来の方向性
The catalytic reduction of carboxylic acid derivatives, including potentially 2-Fluoro-5-phenylbenzoic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future may see further advances in this area, potentially opening up new applications for 2-Fluoro-5-phenylbenzoic acid .
特性
IUPAC Name |
2-fluoro-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDZTEBMHMCYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471734 | |
| Record name | 2-fluoro-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-phenylbenzoic acid | |
CAS RN |
146328-84-9 | |
| Record name | 2-fluoro-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


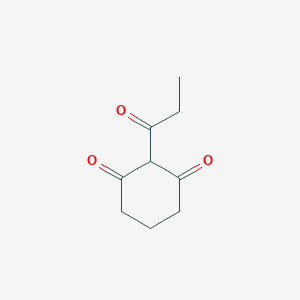

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)](/img/structure/B180681.png)
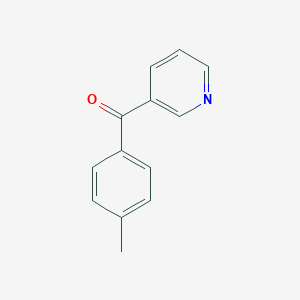
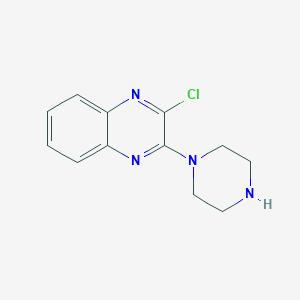

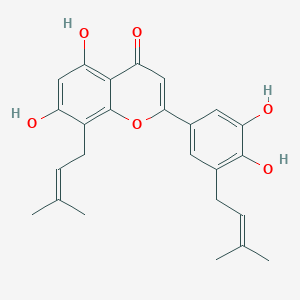
![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
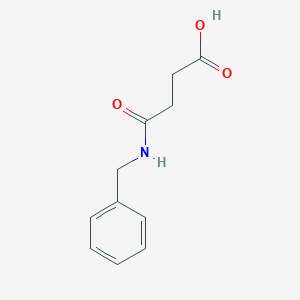

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
